molecular formula C12H15ClN2O B8700782 (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone

(6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Cat. No.: B8700782
M. Wt: 238.71 g/mol
InChI Key: MZMVFOGNZLABNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: is a chemical compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached to the 2nd position of the pyridine ring through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridine and 1-methylpiperidine.

    Formation of Intermediate: The 6-chloropyridine is reacted with a suitable reagent to introduce the methanone group at the 2nd position, forming an intermediate compound.

    Coupling Reaction: The intermediate compound is then coupled with 1-methylpiperidine under specific reaction conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the chlorine atom or the methanone group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine:

    Drug Development: Researchers explore the compound’s potential as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry:

    Chemical Industry: The compound is used in the chemical industry for the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.

    Inhibition or Activation: The compound may inhibit or activate certain biochemical pathways, resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

    (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has an amino group instead of a chlorine atom at the 6th position of the pyridine ring.

    (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has a bromine atom instead of a chlorine atom at the 6th position of the pyridine ring.

    (6-fluoropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has a fluorine atom instead of a chlorine atom at the 6th position of the pyridine ring.

Uniqueness:

    Chlorine Substitution: The presence of a chlorine atom at the 6th position of the pyridine ring imparts unique chemical and biological properties to (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone, distinguishing it from its analogs with different substituents.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(6-chloropyridin-2-yl)-(1-methylpiperidin-4-yl)methanone

InChI

InChI=1S/C12H15ClN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3

InChI Key

MZMVFOGNZLABNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 2-chloropyridine (1 g, 8.8 mmole) to a mixture of n-butyl lithium (1.6 M in hexane) (22 mL, 35.2 mmole) and 2-dimethylamino-ethanol (1.56 g, 17.6 mmole) in hexane (20 mL at −78° C.) and stirred for 1 hour. Then add 1-methyl-piperidine-4-carboxylic acid methoxy-methyl-amide (3.2 g, 17.6 mmole) in hexane (5 mL) and stir the mixture for 1 hour. Quench the reaction mixture with water and extract twice with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, evaporate the solvent and purify the residual product by chromatography on a silica gel column to give about 1 g of the title product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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